Hesperetin dihydrochalcone

描述

Hesperetin dihydrochalcone is a flavonoid derivative belonging to the dihydrochalcone class of compounds. It is derived from hesperetin, a flavanone found predominantly in citrus fruits. This compound is known for its sweetening properties and is often used as a low-calorie sweetener in the food industry. Additionally, it exhibits various pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects .

准备方法

Synthetic Routes and Reaction Conditions: Hesperetin dihydrochalcone can be synthesized through the hydrogenation of hesperetin. The process involves the use of a hydrogenation catalyst, such as palladium on carbon, under a hydrogen atmosphere. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures and pressures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often involves the extraction of hesperetin from citrus fruits, followed by its chemical modification. The extraction process can utilize solvents such as ethanol, methanol, or supercritical carbon dioxide. The extracted hesperetin is then subjected to hydrogenation to produce this compound. This method ensures high yield and purity of the final product .

化学反应分析

Types of Reactions: Hesperetin dihydrochalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be further reduced to form dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Antidiabetic Effects

Hesperetin dihydrochalcone exhibits promising antidiabetic properties. Studies have shown that it can enhance insulin sensitivity and lower blood glucose levels. For instance, in a rat model, the administration of this compound significantly reduced hyperglycemia, suggesting its potential as a therapeutic agent for managing diabetes .

Antioxidant Activity

The compound is recognized for its strong antioxidant properties. Research indicates that this compound can scavenge free radicals and reduce oxidative stress, which is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Properties

this compound has been studied for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines and signaling pathways, making it a candidate for treating inflammatory diseases .

Food Industry Applications

Natural Sweetener

One of the most notable applications of this compound is as a natural sweetener. It is approximately 1500 times sweeter than sucrose, making it an attractive alternative for low-calorie sweeteners in food products. The sweetness profile is more favorable compared to synthetic sweeteners, which often have undesirable aftertastes .

Flavoring Agent

Due to its flavor-enhancing properties, this compound is utilized in various food products to improve taste without adding calories. Its application extends to beverages, desserts, and dietary supplements .

Nutraceutical Applications

Health Supplements

this compound is included in dietary supplements aimed at enhancing overall health due to its antioxidant and anti-inflammatory properties. It supports metabolic health and may help in the management of weight-related issues .

Bone Health

Recent studies have indicated that this compound may play a role in bone health by promoting osteoblast activity and inhibiting osteoclast formation, thus potentially preventing osteoporosis .

Table 1: Summary of Pharmacological Effects

Table 2: Bioavailability Enhancement Techniques

作用机制

Hesperetin dihydrochalcone exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation through the modulation of signaling pathways like PI3K/Akt.

相似化合物的比较

Hesperetin dihydrochalcone is compared with other similar compounds, such as:

Naringin dihydrochalcone: Another dihydrochalcone derivative known for its intense sweetness and antioxidant properties.

Neohesperidin dihydrochalcone: A widely used artificial sweetener with similar pharmacological activities.

Phloretin: A dihydrochalcone found in apples, known for its antioxidant and anti-inflammatory effects

Uniqueness: this compound is unique due to its dual role as a sweetener and a bioactive compound with multiple pharmacological effects. Its ability to modulate various signaling pathways and its potential therapeutic applications make it a compound of significant interest in both the food and pharmaceutical industries .

生物活性

Hesperetin dihydrochalcone (HDC) is a flavonoid derived from hesperidin, a glycoside found in citrus fruits. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of HDC, supported by research findings, case studies, and data tables.

Chemical Structure and Metabolism

This compound is structurally related to other flavonoids and is recognized for its unique pharmacological properties. The metabolism of HDC involves its conversion into various metabolites by intestinal microbiota, primarily through deglucosylation processes. This transformation is crucial for its bioavailability and biological effects .

Pharmacological Properties

The pharmacological activities of HDC have been extensively studied. Below are key areas of biological activity:

1. Antioxidant Activity

HDC exhibits significant antioxidant properties, which are essential for neutralizing free radicals and reducing oxidative stress. Studies have demonstrated that HDC can enhance the antioxidant capacity in various biological systems, contributing to its protective effects against cellular damage .

2. Anti-inflammatory Effects

HDC has been shown to inhibit inflammatory pathways, particularly the NF-κB signaling pathway. This inhibition leads to reduced synthesis of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

Research indicates that HDC possesses antimicrobial properties against various pathogens. While studies on its efficacy are still emerging, preliminary data suggest that it can inhibit the growth of certain bacteria and fungi .

4. Antidiabetic Effects

HDC has demonstrated potential in managing diabetes through mechanisms such as enhancing glucose uptake and inhibiting α-glucosidase activity. These effects contribute to lower blood sugar levels and improved metabolic health in diabetic models .

Case Studies

Several case studies highlight the therapeutic potential of HDC:

- Case Study 1 : In a study involving diabetic rats treated with HDC, significant reductions in blood glucose levels were observed alongside improvements in insulin sensitivity. The results suggest that HDC may be beneficial for managing diabetes .

- Case Study 2 : A clinical evaluation of HDC's effects on inflammation showed promising results in reducing markers of inflammation in patients with chronic inflammatory conditions. This study supports the compound's role as a therapeutic agent in inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activities of HDC:

Safety and Toxicology

The safety profile of HDC has been evaluated in various studies. It is generally considered safe at recommended dosages, with no significant adverse effects reported in animal studies. The acceptable daily intake (ADI) has been established at 20 mg/kg body weight based on extensive toxicological assessments .

属性

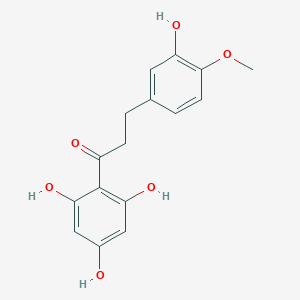

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKSTZADJBEXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188886 | |

| Record name | Hesperetin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly grey solid; Bland aroma | |

| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35400-60-3 | |

| Record name | Hesperetin dihydrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperetin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERETIN DIHYDROCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FQ3Q8SSB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can hesperetin dihydrochalcone be produced through biotransformation?

A2: Yes, a novel method utilizing yeast-mediated hydrogenation has been developed for synthesizing this compound with high yields (over 83%) []. This approach offers a potentially safer and more cost-effective alternative to traditional chemical hydrogenation methods.

Q2: How is this compound metabolized by the human body?

A3: Studies show that human intestinal bacteria play a crucial role in the degradation of neohesperidin dihydrochalcone, a compound structurally related to this compound []. The metabolic pathway involves a series of deglycosylation and hydrolysis steps, ultimately leading to the formation of 3-(3-hydroxy-4-methoxyphenyl)propionic acid. While the specific metabolic fate of this compound was not detailed in this research, it's plausible that similar pathways involving intestinal microbiota could be involved.

Q3: Can this compound be detected in natural sources?

A4: Research has confirmed the presence of this compound-4′-O-β-d-glucoside (HDCG) in the plant Balanophora harlandii []. This finding, along with the identification of three new HDCG analogs in the same plant, opens up possibilities for exploring natural sources of dihydrochalcone sweeteners.

Q4: Are there any enzymes known to modify the structure of this compound?

A5: Yes, novel catechol O-methyltransferases found in the mycelium of Lentinula edodes have demonstrated the ability to catalyze the O-methylation of this compound, leading to the formation of its corresponding (iso-)vanilloid derivative [].

Q5: Can this compound be used to modify bitterness perception?

A6: Research indicates that this compound glucoside (HDG) effectively suppresses the bitterness of limonin and naringin, even at subthreshold concentrations []. Compared to other sweeteners like sucrose, neohesperidin dihydrochalcone (NHD), and naringin dihydrochalcone (ND), HDG exhibited superior bitterness-suppressing effects.

Q6: What are the potential applications of O-methyltransferases in the context of this compound?

A7: O-methyltransferases from sources like Lentinula edodes could be valuable tools for generating taste-active flavonoids, including this compound and its derivatives []. This enzymatic approach aligns with green chemistry principles and could lead to more sustainable production methods for natural flavoring agents.

Q7: How effective are chemical modifications in altering the taste profile of this compound?

A8: While introducing electron-donating or -withdrawing substituents to the aromatic rings of this compound can alter its taste potency, the characteristic lingering aftertaste associated with dihydrochalcones remains largely unaffected by these modifications [].

Q8: Can this compound glucoside be used to develop analytical tools?

A9: Yes, research has demonstrated the development of a competitive, indirect homologous ELISA (enzyme-linked immunosorbent assay) for detecting this compound 4'-glucoside and phloretin 4'-glucoside in fermentation media []. This assay, based on a specific antibody with minimal cross-reactivity to related compounds, highlights the potential of dihydrochalcone glycosides in analytical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。